molecular formula C27H29F2N3O2 B303809 N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Numéro de catalogue B303809
Poids moléculaire: 465.5 g/mol
Clé InChI: IIAYQYMZGCLKBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DAA-1106, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to a class of molecules known as quinolinecarboxamides, which have been found to have a variety of biological activities.

Mécanisme D'action

The mechanism of action of N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve binding to the PBR. This binding may modulate the activity of the PBR, which in turn may affect a variety of cellular processes.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, and to reduce the severity of autoimmune disease in animal models. It has also been found to have neuroprotective effects in animal models of neurodegenerative disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its high affinity and selectivity for the PBR. This allows for specific labeling and visualization of PBR-expressing cells. However, one limitation is that N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a relatively new compound, and its long-term safety and potential side effects are not yet fully understood.

Orientations Futures

There are several potential future directions for research on N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. These include:
1. Further studies on the mechanism of action of N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, including its effects on cellular processes and signaling pathways.
2. Studies on the long-term safety and potential side effects of N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, particularly in the context of its use in PET imaging studies.
3. Development of new imaging agents based on the structure of N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, with improved pharmacokinetic properties and higher selectivity for the PBR.
4. Studies on the potential therapeutic applications of N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, particularly in the treatment of neurodegenerative diseases and autoimmune disorders.
In conclusion, N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising compound for use in scientific research, particularly in the field of PET imaging. Further research is needed to fully understand its mechanism of action and potential applications.

Méthodes De Synthèse

The synthesis of N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, including the reaction of 2,4-difluoroaniline with 4-dimethylaminobenzaldehyde to form an intermediate product. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form the final product, N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Applications De Recherche Scientifique

N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential use in a variety of scientific research applications, including as a ligand for imaging studies of the peripheral benzodiazepine receptor (PBR). The PBR is a protein that is found in high concentrations in certain types of cells, including immune cells and cells of the central nervous system. By binding to the PBR, N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be used to visualize these cells in vivo using positron emission tomography (PET) imaging.

Propriétés

Nom du produit

N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Formule moléculaire

C27H29F2N3O2

Poids moléculaire

465.5 g/mol

Nom IUPAC

N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H29F2N3O2/c1-15-23(26(34)31-20-11-8-17(28)12-19(20)29)24(16-6-9-18(10-7-16)32(4)5)25-21(30-15)13-27(2,3)14-22(25)33/h6-12,24,30H,13-14H2,1-5H3,(H,31,34)

Clé InChI

IIAYQYMZGCLKBW-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)NC4=C(C=C(C=C4)F)F

SMILES canonique

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)NC4=C(C=C(C=C4)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.